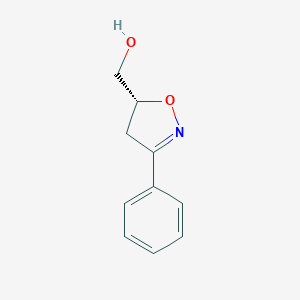
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This, in turn, leads to the inhibition of STAT3 phosphorylation and activation, which is necessary for its transcriptional activity. By blocking this pathway, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the growth and survival of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the reduction of pro-inflammatory cytokine and chemokine production, and the modulation of immune cell function. In preclinical studies, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to be well-tolerated and to have minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its specificity for the JAK2/STAT3 signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer, inflammation, and other diseases. However, one limitation is its relatively low potency, which may require higher concentrations or longer treatment times in experiments.
Orientations Futures
There are several future directions for the study of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of the JAK2/STAT3 pathway, which may have improved efficacy and lower toxicity. Another direction is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the clinical development of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and other JAK2/STAT3 inhibitors for the treatment of cancer and inflammation is an important area of future research.
Méthodes De Synthèse
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 5-(3,4-dimethoxyphenyl)-1,3-dioxane-4,6-dione. This intermediate is then reacted with 4-methylbenzoyl chloride and 2-hydroxypropylamine to yield the final product, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, it has been shown to inhibit the growth and survival of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer. In inflammation, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C23H25NO6 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-13-5-7-15(8-6-13)21(26)19-20(24(12-14(2)25)23(28)22(19)27)16-9-10-17(29-3)18(11-16)30-4/h5-11,14,20,25-26H,12H2,1-4H3/b21-19- |
Clé InChI |
HYEVOLJFNHFQDP-VZCXRCSSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=C(C=C3)OC)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)

